molecular formula C17H20Ge B15250611 Trimethyl(9-methyl-9H-fluoren-9-YL)germane CAS No. 61857-68-9

Trimethyl(9-methyl-9H-fluoren-9-YL)germane

Cat. No.: B15250611
CAS No.: 61857-68-9
M. Wt: 297.0 g/mol
InChI Key: FMDJCWZENITPRP-UHFFFAOYSA-N
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Description

Trimethyl(9-methyl-9H-fluoren-9-YL)germane is an organogermanium compound featuring a germanium center bonded to three methyl groups and a bulky 9-methylfluorenyl substituent. The fluorenyl group, a polycyclic aromatic hydrocarbon, imparts steric bulk and electronic effects, making this compound distinct in reactivity and physical properties compared to simpler organogermanes.

Properties

CAS No.

61857-68-9

Molecular Formula

C17H20Ge

Molecular Weight

297.0 g/mol

IUPAC Name

trimethyl-(9-methylfluoren-9-yl)germane

InChI

InChI=1S/C17H20Ge/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3

InChI Key

FMDJCWZENITPRP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)[Ge](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(9-methyl-9H-fluoren-9-YL)germane typically involves the reaction of 9-methyl-9H-fluoren-9-yl lithium with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(9-methyl-9H-fluoren-9-YL)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The trimethylgermanium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Trimethyl(9-methyl-9H-fluoren-9-YL)germane has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic synthesis reactions.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties, including its use in drug development.

    Industry: this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of Trimethyl(9-methyl-9H-fluoren-9-YL)germane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and other proteins, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Organogermanium Compounds

Structural and Functional Group Comparisons

Triethyl(p-tolyl)germane
  • Structure : Germanium bonded to three ethyl groups and a p-tolyl (methyl-substituted phenyl) group.
  • Reactivity : Used in cross-coupling reactions due to the aryl group’s electron-deficient nature. The bulky 9-methylfluorenyl group in Trimethyl(9-methyl-9H-fluoren-9-YL)germane likely reduces reactivity in similar reactions due to steric hindrance .
  • Applications : Demonstrated in synthesizing 9-((p-Tolyloxy)methyl)-9H-fluorene, highlighting utility in forming carbon-oxygen bonds.
Diacylgermanes (e.g., 4a–e)
  • Structure : Germanium bonded to two acyl groups (electron-withdrawing) and other substituents.
  • Photoreactivity : Absorb light above 450 nm with lower extinction coefficients compared to tetraacylgermanes (four acyl groups). This compound, lacking acyl chromophores, would exhibit minimal UV absorption, making it unsuitable for photoinitiator applications .
Germane-Trichloromethane Solvate (CAS 643044-90-0)
  • Structure : Tri-9H-fluoren-9-ylmethylgermane co-crystallized with trichloromethane.
  • Physical Properties: Molecular weight = 699.66 g/mol (vs. ~330–400 g/mol for simpler organogermanes). The solvate form may enhance crystallinity but reduce thermal stability compared to non-solvated analogs like this compound .

Electronic and Photophysical Properties

  • Tetraacylgermanes : Higher extinction coefficients due to four conjugated acyl chromophores. This compound’s fluorenyl group provides moderate conjugation, but methyl substituents lack electron-withdrawing effects, leading to distinct electronic behavior .
  • This compound likely shares low aqueous solubility due to hydrophobicity from the fluorenyl moiety .

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